REACTION_CXSMILES
|
[H][H].[C:3].[N+]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O-])=O>>[CH3:3][C:7]1[C:12]2[C:11](=[CH:12][CH:7]=[CH:8][CH:9]=2)[CH:10]=[CH:9][CH:8]=1 |f:0.1|
|
Name
|
hydrogen carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H][H].[C]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
naphtha
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a softening point of 180° C
|
Type
|
CUSTOM
|
Details
|
at a nozzle temperature of 130° C
|
Type
|
CUSTOM
|
Details
|
to form a filament
|
Type
|
CUSTOM
|
Details
|
to remove
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H][H].[C:3].[N+]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O-])=O>>[CH3:3][C:7]1[C:12]2[C:11](=[CH:12][CH:7]=[CH:8][CH:9]=2)[CH:10]=[CH:9][CH:8]=1 |f:0.1|
|
Name
|
hydrogen carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H][H].[C]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
naphtha
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a softening point of 180° C
|
Type
|
CUSTOM
|
Details
|
at a nozzle temperature of 130° C
|
Type
|
CUSTOM
|
Details
|
to form a filament
|
Type
|
CUSTOM
|
Details
|
to remove
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |